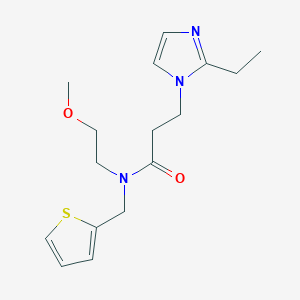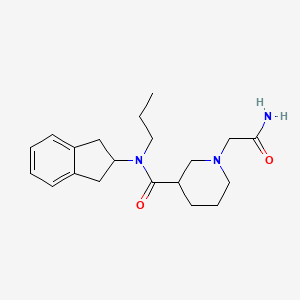
3-(2-ethyl-1H-imidazol-1-yl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-ethyl-1H-imidazol-1-yl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)propanamide, also known as ET-26-HCl, is a synthetic compound that belongs to the class of imidazole-containing molecules. It is a potent inhibitor of the enzyme thioredoxin reductase (TrxR) and has shown potential as an anticancer agent.
Mechanism of Action
3-(2-ethyl-1H-imidazol-1-yl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)propanamide exerts its anticancer activity by inhibiting the enzyme TrxR, which plays a key role in maintaining cellular redox homeostasis. TrxR is overexpressed in many cancer cells and is involved in the regulation of cell proliferation and apoptosis. By inhibiting TrxR, 3-(2-ethyl-1H-imidazol-1-yl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)propanamide disrupts the redox balance of cancer cells, leading to oxidative stress and ultimately cell death. 3-(2-ethyl-1H-imidazol-1-yl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)propanamide has also been shown to induce apoptosis through the activation of caspase-3 and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
3-(2-ethyl-1H-imidazol-1-yl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)propanamide has been found to exhibit low toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. 3-(2-ethyl-1H-imidazol-1-yl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)propanamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-ethyl-1H-imidazol-1-yl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)propanamide in lab experiments is its specificity for TrxR, which allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, its low toxicity profile makes it a safer alternative to traditional chemotherapy drugs. However, one limitation of using 3-(2-ethyl-1H-imidazol-1-yl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)propanamide is its relatively low solubility in water, which can make it difficult to administer in vivo. Its stability in biological fluids is also a concern, as it can be rapidly metabolized and eliminated from the body.
Future Directions
There are several future directions for the research and development of 3-(2-ethyl-1H-imidazol-1-yl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)propanamide. One area of interest is the optimization of its pharmacokinetic properties, including its solubility and stability in biological fluids. Another direction is the investigation of its potential as a combination therapy with other anticancer agents. Additionally, the development of 3-(2-ethyl-1H-imidazol-1-yl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)propanamide derivatives with improved potency and selectivity for TrxR could lead to the discovery of more effective anticancer agents. Finally, the exploration of its potential as a treatment for other diseases, such as neurological disorders and inflammatory conditions, could lead to new therapeutic options.
Synthesis Methods
The synthesis of 3-(2-ethyl-1H-imidazol-1-yl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)propanamide involves the reaction of 2-ethyl-1H-imidazole-4-carboxylic acid with 2-thienylmethylamine and 2-methoxyethyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) and N,N-dimethylformamide (DMF). The resulting intermediate is then treated with 2,2-dimethoxypropane and trifluoroacetic acid (TFA) to yield 3-(2-ethyl-1H-imidazol-1-yl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)propanamide.
Scientific Research Applications
3-(2-ethyl-1H-imidazol-1-yl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)propanamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. 3-(2-ethyl-1H-imidazol-1-yl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)propanamide has also been investigated for its potential as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-(2-ethylimidazol-1-yl)-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-3-15-17-7-9-18(15)8-6-16(20)19(10-11-21-2)13-14-5-4-12-22-14/h4-5,7,9,12H,3,6,8,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMIZNIIZUXSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCC(=O)N(CCOC)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5902365.png)
![3-methyl-4-{[2-(methylamino)pyridin-3-yl]carbonyl}-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B5902367.png)
![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5902371.png)
![2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid](/img/structure/B5902380.png)
![3-(3-methoxyphenyl)-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}propanamide](/img/structure/B5902388.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B5902397.png)

![2-{[allyl(2-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B5902416.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5902417.png)
![N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902418.png)

![2,4,6-trimethyl-3-({[(5-methylpyrazin-2-yl)methyl]amino}methyl)benzyl acetate](/img/structure/B5902429.png)
![N-ethyl-2-methyl-N-(pyridin-4-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5902449.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(2-morpholin-4-yl-2-oxoethoxy)benzyl]ethanamine](/img/structure/B5902460.png)